Cas no 828-02-4 ((2R)-2-(phenylamino)propanoic acid)

(2R)-2-(Phenylamino)propanoic acid is a chiral α-amino acid derivative characterized by a phenylamino substituent at the 2-position of the propanoic acid backbone. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis and pharmaceutical research, particularly in the development of enantiomerically pure compounds. The phenylamino group enhances its utility as a building block for peptidomimetics or bioactive molecules, offering potential applications in medicinal chemistry. The compound’s well-defined structure and purity are critical for reproducibility in research settings. Its solubility in polar organic solvents facilitates handling in synthetic workflows. This derivative is often employed in studies exploring structure-activity relationships or as an intermediate in the synthesis of more complex chiral amines.
(2R)-2-(phenylamino)propanoic acid structure
828-02-4 structure
Product name:(2R)-2-(phenylamino)propanoic acid
CAS No:828-02-4
MF:C9H11NO2
MW:165.189142465591
CID:682583
PubChem ID:817924

(2R)-2-(phenylamino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • D-Alanine, N-phenyl-
    • (2R)-2-(phenylamino)propanoic acid
    • SCHEMBL1531678
    • 828-02-4
    • (R)-2-(Phenylamino)propanoicacid
    • BB 0221039
    • EN300-1132138
    • r-phenyl-alanine
    • (2R)-2-anilinopropanoic acid
    • (R)-2-(phenylamino)-propanoic acid
    • DTXSID30355878
    • (R)-2-(Phenylamino)propanoic acid
    • J-502166
    • Inchi: InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1
    • InChI Key: XWKAVQKJQBISOL-SSDOTTSWSA-N
    • SMILES: CC(C(=O)O)NC1=CC=CC=C1

Computed Properties

  • Exact Mass: 165.078978594g/mol
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.3Ų

(2R)-2-(phenylamino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1132138-0.1g
(2R)-2-(phenylamino)propanoic acid
828-02-4 95%
0.1g
$372.0 2023-10-26
Enamine
EN300-1132138-0.25g
(2R)-2-(phenylamino)propanoic acid
828-02-4 95%
0.25g
$530.0 2023-10-26
Enamine
EN300-1132138-10.0g
(2R)-2-(phenylamino)propanoic acid
828-02-4
10g
$4606.0 2023-05-26
Enamine
EN300-1132138-5.0g
(2R)-2-(phenylamino)propanoic acid
828-02-4
5g
$3105.0 2023-05-26
Enamine
EN300-1132138-1.0g
(2R)-2-(phenylamino)propanoic acid
828-02-4
1g
$1070.0 2023-05-26
Enamine
EN300-1132138-5g
(2R)-2-(phenylamino)propanoic acid
828-02-4 95%
5g
$3105.0 2023-10-26
Enamine
EN300-1132138-0.5g
(2R)-2-(phenylamino)propanoic acid
828-02-4 95%
0.5g
$835.0 2023-10-26
Enamine
EN300-1132138-0.05g
(2R)-2-(phenylamino)propanoic acid
828-02-4 95%
0.05g
$249.0 2023-10-26
Enamine
EN300-1132138-2.5g
(2R)-2-(phenylamino)propanoic acid
828-02-4 95%
2.5g
$2100.0 2023-10-26
Enamine
EN300-1132138-10g
(2R)-2-(phenylamino)propanoic acid
828-02-4 95%
10g
$4606.0 2023-10-26

Additional information on (2R)-2-(phenylamino)propanoic acid

(2R)-2-(Phenylamino)Propanoic Acid: A Comprehensive Overview

The compound with CAS No. 828-02-4, commonly referred to as (2R)-2-(phenylamino)propanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers worldwide.

Structural Insights and Synthesis

(2R)-2-(phenylamino)propanoic acid is characterized by its chiral center at the second carbon atom, which imparts stereochemical specificity to the molecule. The structure consists of a propanoic acid backbone with a phenylamino group attached to the central carbon. This configuration not only influences the compound's physical properties but also plays a crucial role in its biological activity. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, ensuring its availability for research and commercial purposes.

Biological Activity and Applications

Research into (2R)-2-(phenylamino)propanoic acid has revealed its potential as a precursor in the synthesis of bioactive compounds. For instance, it has been utilized in the development of peptide-based drugs, where its amino group facilitates the formation of peptide bonds. Additionally, studies have demonstrated its ability to modulate enzyme activity, making it a valuable tool in pharmacological research.

Recent Research Findings

Recent investigations have explored the role of (2R)-2-(phenylamino)propanoic acid in neuroprotective therapies. Findings suggest that this compound may possess antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, its ability to cross the blood-brain barrier has been highlighted as a significant advantage for drug delivery systems.

Conclusion

In conclusion, (2R)-2-(phenylamino)propanoic acid represents a promising molecule with diverse applications in the field of organic chemistry and pharmacology. Its unique structure and biological activity continue to drive research efforts aimed at harnessing its full potential. As new studies emerge, this compound is expected to play an increasingly important role in the development of innovative therapeutic agents.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.